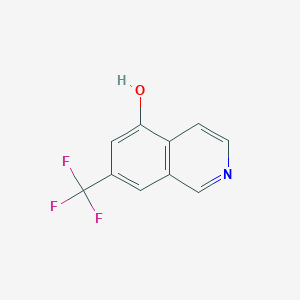

7-(Trifluoromethyl)isoquinolin-5-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-(trifluoromethyl)isoquinolin-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-3-6-5-14-2-1-8(6)9(15)4-7/h1-5,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOQMVSHBFBHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Background and Research Significance of 7 Trifluoromethyl Isoquinolin 5 Ol

The Isoquinoline (B145761) Core in Contemporary Organic Chemistry

The isoquinoline scaffold, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in organic chemistry. nih.govfiveable.me It is a fundamental building block found in a vast number of natural products, particularly alkaloids, and synthetic compounds with diverse pharmacological activities. nih.govfiveable.mewikipedia.org The presence of the isoquinoline core in molecules like papaverine, an analgesic, underscores its importance in medicinal chemistry. fiveable.me The versatility of the isoquinoline ring allows for a wide range of chemical modifications, including electrophilic aromatic substitution and nucleophilic addition, enabling the synthesis of a vast library of derivatives. fiveable.me

Positioning of 7-(Trifluoromethyl)isoquinolin-5-ol within Fluorinated Heterocyclic Chemistry

This compound is a member of the growing class of fluorinated heterocyclic compounds. These compounds have garnered considerable attention due to the unique properties conferred by the presence of fluorine atoms. nih.govrsc.org The incorporation of fluorine can modulate a molecule's lipophilicity, metabolic stability, and bioavailability. rsc.org Fluorinated heterocycles are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govacs.org The study of compounds like this compound contributes to a deeper understanding of the structure-activity relationships within this important class of molecules.

Review of Prior Research on Related Trifluoromethylated Isoquinolines and Hydroxylated Isoquinolines

Research into trifluoromethylated isoquinolines has led to the development of various synthetic methods. For instance, efficient protocols for the synthesis of 1-trifluoromethylated isoquinolines have been reported, highlighting their biological importance. rsc.orgnih.gov These methods often involve radical trifluoromethylation or coupling reactions. rsc.orgnih.gov Similarly, the synthesis and functionalization of hydroxylated isoquinolines are well-documented. nih.govrsc.org For example, methods for the meta-selective hydroxylation of isoquinolines have been developed. nih.gov The synthesis of 4-hydroxy-1,2,3,4-tetrahydroisoquinolines and 3-hydroxyisoquinolines has also been explored. rsc.orgacs.org This existing body of research on related structures provides a valuable foundation for understanding the chemistry and potential applications of this compound.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in the reviewed literature, its properties can be inferred from its constituent parts.

| Property | Value | Source |

| Molecular Formula | C10H6F3NO | bldpharm.comchemshuttle.com |

| Molecular Weight | 213.158 g/mol | chemshuttle.com |

| Appearance | White to off-white crystalline powder (predicted) | forecastchemicals.com |

| Purity | ≥95% (as commercially available) | chemshuttle.com |

| Storage | 2-8 °C | chemshuttle.com |

Synthesis and Reactivity

The synthesis of this compound would likely involve a multi-step process combining strategies for the construction of the isoquinoline core with methods for the introduction of the trifluoromethyl and hydroxyl groups. While a specific synthesis for this exact molecule is not detailed in the provided search results, general methodologies for related compounds suggest possible routes. For instance, the Pomeranz–Fritsch reaction or the Bischler-Napieralski synthesis could be adapted to form the isoquinoline skeleton. wikipedia.orgslideshare.net The trifluoromethyl group could be introduced using various trifluoromethylating agents, and the hydroxyl group could be incorporated through hydroxylation reactions. nih.govrsc.org

Research Applications and Future Directions

Given the established biological significance of both the isoquinoline scaffold and the trifluoromethyl group, this compound holds promise as a scaffold for the design of novel bioactive molecules. Its structural features suggest potential for investigation in areas such as medicinal chemistry and materials science. Further research is needed to fully elucidate the chemical reactivity and biological activity of this compound. The development of efficient and scalable synthetic routes will be crucial for enabling these future studies.

Advanced Synthetic Methodologies for 7 Trifluoromethyl Isoquinolin 5 Ol

Regioselective Synthesis Strategies for the Isoquinoline (B145761) Framework

Cyclization Reactions Employing Trifluoromethylated Precursors

This approach involves the synthesis of a trifluoromethyl-containing precursor that is subsequently cyclized to form the desired isoquinoline skeleton. The classical Bischler-Napieralski and Pictet-Spengler reactions are principal methods for isoquinoline synthesis, though their application to electronically deactivated systems requires specific modifications. nih.govwikipedia.orgnrochemistry.com

A plausible and effective strategy for the synthesis of the key intermediate, 7-(trifluoromethyl)isoquinolin-5-amine (B8212136), likely begins with a suitably substituted phenethylamine (B48288). The synthesis of a precursor such as N-[2-(3-amino-5-(trifluoromethyl)phenyl)ethyl]acetamide is a logical starting point for a Bischler-Napieralski-type cyclization. The presence of the amino group, which is electron-donating, can help to activate the aromatic ring, facilitating the intramolecular electrophilic aromatic substitution that is central to this reaction. However, the strong deactivating effect of the trifluoromethyl group often leads to harsh reaction conditions and lower yields in traditional Bischler-Napieralski reactions. nih.govnrochemistry.com More contemporary modifications of the Bischler-Napieralski reaction, which utilize milder activating agents, may offer a more effective route. nih.gov

An alternative cyclization strategy is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. chemicalbook.comresearchgate.net For the synthesis of 7-(trifluoromethyl)isoquinolin-5-ol, a potential precursor would be a phenethylamine derivative with a trifluoromethyl group at the 3-position and an amino group at the 5-position of the phenyl ring. The reaction would then proceed with a suitable aldehyde, such as formaldehyde (B43269) or its equivalent, under acidic conditions to yield the tetrahydroisoquinoline, which can be subsequently aromatized. Similar to the Bischler-Napieralski reaction, the success of the Pictet-Spengler reaction is highly dependent on the nucleophilicity of the aromatic ring, which is diminished by the trifluoromethyl substituent. researchgate.net

A conceptual synthetic pathway commencing with 3-amino-5-(trifluoromethyl)benzoic acid is presented below. This precursor can be converted to the corresponding phenethylamine, which then undergoes cyclization.

| Step | Reaction | Precursor | Reagent(s) | Product |

| 1 | Reduction | 3-Amino-5-(trifluoromethyl)benzoic acid | LiAlH₄ or similar reducing agent | (3-Amino-5-(trifluoromethyl)phenyl)methanol |

| 2 | Halogenation | (3-Amino-5-(trifluoromethyl)phenyl)methanol | SOCl₂ or PBr₃ | 1-(Bromomethyl)-3-amino-5-(trifluoromethyl)benzene |

| 3 | Cyanation | 1-(Bromomethyl)-3-amino-5-(trifluoromethyl)benzene | NaCN | 2-(3-Amino-5-(trifluoromethyl)phenyl)acetonitrile |

| 4 | Reduction | 2-(3-Amino-5-(trifluoromethyl)phenyl)acetonitrile | H₂, Raney Nickel or LiAlH₄ | 3-Amino-5-(trifluoromethyl)phenethylamine |

| 5 | Acylation | 3-Amino-5-(trifluoromethyl)phenethylamine | Acetic anhydride (B1165640) | N-[2-(3-Amino-5-(trifluoromethyl)phenyl)ethyl]acetamide |

| 6 | Cyclization (Bischler-Napieralski) | N-[2-(3-Amino-5-(trifluoromethyl)phenyl)ethyl]acetamide | POCl₃ or PPA | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-5-amine |

| 7 | Aromatization | 7-(Trifluoromethyl)-3,4-dihydroisoquinolin-5-amine | Pd/C, heat | 7-(Trifluoromethyl)isoquinolin-5-amine |

Post-Cyclization Trifluoromethylation Approaches

An alternative to constructing the isoquinoline ring with the trifluoromethyl group already in place is to introduce this moiety after the formation of the isoquinoline core. This approach can be advantageous if the cyclization reaction is more facile with an unsubstituted or differently substituted precursor.

Aryl amines can be converted to their corresponding trifluoromethylated analogues via a Sandmeyer-type trifluoromethylation reaction. guidechem.comguidechem.com This involves the diazotization of an aromatic amine followed by reaction with a trifluoromethyl source, often in the presence of a copper catalyst. For the synthesis of this compound, this would entail the synthesis of a 7-aminoisoquinolin-5-ol (B8212193) precursor, which would then undergo trifluoromethylation. However, the stability of the diazonium salt and the potential for side reactions must be carefully managed. Modern protocols for Sandmeyer trifluoromethylation offer improved yields and functional group tolerance. guidechem.com

Hydroxyl Group Introduction and Functionalization in the Isoquinoline System

The introduction of the hydroxyl group at the 5-position of the 7-(trifluoromethyl)isoquinoline (B2618494) framework is a pivotal step. This can be achieved through direct hydroxylation or by the conversion of a precursor functional group.

Direct Hydroxylation Methodologies

Direct hydroxylation of an aromatic C-H bond is an atom-economical but often challenging transformation. For the 7-(trifluoromethyl)isoquinoline system, electrophilic hydroxylation is unlikely due to the deactivating nature of both the trifluoromethyl group and the pyridine (B92270) ring of the isoquinoline. Nucleophilic aromatic substitution of a leaving group at the 5-position could be a viable route, but would require the synthesis of a suitably pre-functionalized isoquinoline.

Precursor-Based Strategies for 5-Hydroxylation

A more reliable and widely employed strategy for the introduction of a hydroxyl group onto an aromatic ring is through the transformation of a precursor functional group. The most common precursor is an amino group, which can be converted to a hydroxyl group via the Sandmeyer reaction. guidechem.commedchemexpress.com

Given the commercial availability of 7-(trifluoromethyl)isoquinolin-5-amine, this is the most direct and logical precursor for the synthesis of this compound. nih.govnih.gov The synthesis involves the diazotization of the amino group with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid, followed by the decomposition of the resulting diazonium salt in water, often with heating. The use of copper salts, such as copper(I) oxide or copper(II) nitrate (B79036), can catalyze this transformation, often allowing for milder reaction conditions. guidechem.com

A summary of the conversion of 7-(trifluoromethyl)isoquinolin-5-amine to this compound is provided in the table below.

| Step | Reaction | Precursor | Reagent(s) | Product |

| 1 | Diazotization | 7-(Trifluoromethyl)isoquinolin-5-amine | NaNO₂, H₂SO₄ (aq) | 7-(Trifluoromethyl)isoquinolin-5-diazonium salt |

| 2 | Hydrolysis | 7-(Trifluoromethyl)isoquinolin-5-diazonium salt | H₂O, heat, optional Cu₂O | This compound |

Catalytic Protocols in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. In the context of synthesizing this compound, catalytic methods can be applied to several key steps.

The aromatization of the 3,4-dihydroisoquinoline (B110456) intermediate, formed from a Bischler-Napieralski or Pictet-Spengler reaction, is typically achieved through catalytic dehydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation, requiring an elevated temperature. chemicalbook.com

As mentioned previously, the Sandmeyer reaction for the conversion of the 5-amino group to the 5-hydroxyl group is often catalyzed by copper salts. guidechem.com These catalysts facilitate the decomposition of the diazonium salt and promote the formation of the desired hydroxylated product over potential side products.

Furthermore, the synthesis of the trifluoromethylated precursors themselves can benefit from catalytic methods. For instance, the reduction of a nitrile or a nitro group in the synthesis of the phenethylamine precursor for cyclization is often carried out using catalytic hydrogenation with catalysts such as palladium, platinum, or nickel. chemicalbook.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful and versatile tools for the construction of complex heterocyclic systems like isoquinolines. Catalysts based on palladium, rhodium, and copper are particularly prominent, enabling the formation of the isoquinoline core through various cross-coupling and annulation strategies.

Palladium-Catalyzed Syntheses: Palladium catalysis is a cornerstone of modern organic synthesis, with numerous methods applicable to the formation of isoquinoline derivatives. nih.govacs.org A general and powerful approach involves the sequential palladium-catalyzed α-arylation of ketones followed by cyclization to form the isoquinoline ring. pnas.org This strategy allows for the convergent assembly of the molecule from readily available precursors. pnas.org For the synthesis of this compound, a plausible route would involve the coupling of a suitably substituted aryl halide with a ketone, followed by cyclization. The use of sterically hindered precursors is often well-tolerated, allowing for the synthesis of substituted isoquinolines that would be difficult to access otherwise. pnas.org Microwave-assisted Pictet-Spengler reactions, often preceded by palladium-catalyzed cross-coupling to create the necessary β-arylethylamine intermediate, also represent a viable pathway. acs.org

Rhodium-Catalyzed Syntheses: Rhodium-catalyzed reactions, particularly those involving C-H activation, have emerged as highly efficient methods for building isoquinoline skeletons. acs.orgthieme-connect.com These reactions can proceed under mild conditions and often exhibit excellent regioselectivity and functional group tolerance. acs.org A common strategy involves the reaction of an aryl ketone or oxime with an alkyne, where the rhodium catalyst directs C-H activation at the ortho-position of the aryl group, leading to a [4+2] cycloaddition. thieme-connect.comthieme-connect.com Another innovative approach uses allyl carbonates as a C2 synthon in a cascade C-H activation/cyclization with benzimidates, liberating hydrogen gas as the only byproduct. rsc.org These methods provide direct access to the isoquinoline core, often with high atom economy.

Copper-Catalyzed Syntheses: Copper catalysts offer a more economical and sustainable alternative to palladium and rhodium for certain transformations. nih.gov Copper-catalyzed methods are particularly effective for intramolecular cyclization reactions to form the isoquinoline ring. nih.gov For instance, a highly efficient method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, which can selectively yield isoquinolines or their N-oxides. nih.gov This approach is notable for its use of water as a green solvent and its tolerance for a variety of functional groups. nih.gov Copper catalysis is also employed in tandem reactions, such as the [3+2+1] cyclization of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724), to produce densely functionalized isoquinolines. organic-chemistry.org

Table 1: Comparison of Transition Metal-Catalyzed Reactions for Isoquinoline Synthesis This table presents generalized conditions based on methodologies for analogous substituted isoquinolines.

| Metal Catalyst | Typical Precursors | Common Catalysts/Ligands | Key Advantages | Reference Example |

|---|---|---|---|---|

| Palladium (Pd) | Aryl halides, ketones, alkynes | Pd(OAc)₂, PdCl₂(PPh₃)₂, P(t-Bu)₃ | High generality, well-established, good functional group tolerance. nih.govpnas.org | α-Arylation of ketones followed by cyclization. pnas.org |

| Rhodium (Rh) | Aryl amidines/oximes, alkynes, α-substituted ketones | [RhCp*Cl₂]₂, [Rh(cod)Cl]₂ | High efficiency via C-H activation, excellent regioselectivity. acs.orgthieme-connect.com | C-H/N-H annulation of aryl amidines with α-MsO/TsO/Cl ketones. acs.org |

| Copper (Cu) | o-Alkynylaryl oximes, 2-bromoaryl ketones | CuI, Cu(OAc)₂ | Cost-effective, can be performed in green solvents like water. nih.govorganic-chemistry.org | Intramolecular cyclization of o-alkynylaryl oximes in water. nih.gov |

Organocatalytic and Biocatalytic Approaches

While transition metal catalysis dominates the field, organocatalytic and biocatalytic methods are gaining traction as powerful, metal-free alternatives that often provide high enantioselectivity and operate under mild conditions.

Organocatalytic Approaches: Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the synthesis of this compound, organocatalysis could be employed in key bond-forming steps or for the introduction of stereocenters. For example, chiral phosphoric acids or cinchona alkaloids have been used to catalyze the enantioselective synthesis of various heterocyclic compounds. researchgate.netnih.gov A potential application could be in the construction of a chiral intermediate that is later cyclized to form the isoquinoline core. Furthermore, organocatalytic methods have been developed for the stereoselective synthesis of chiral trifluoromethylsulfones and other trifluoromethyl-containing compounds, which could be adapted to create precursors for the target molecule. chemistryviews.org For instance, the synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides has been achieved using pyrrolidine (B122466) as an organocatalyst. rsc.org

Biocatalytic Approaches: Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with high selectivity and under environmentally benign conditions. While specific biocatalytic routes to this compound are not yet established, the potential is significant. Enzymes could be used for selective transformations, such as regioselective hydroxylation on a pre-formed 7-(trifluoromethyl)isoquinoline core. Alternatively, engineered metabolic pathways in microorganisms could produce key precursors from simple feedstocks like glucose. youtube.com The use of biocatalysts aligns perfectly with the principles of green chemistry by operating in aqueous media at ambient temperature and pressure, thereby reducing energy consumption and waste generation. acs.org

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry provide a framework for designing more environmentally benign chemical processes. acs.orgresearchgate.net These principles are increasingly being applied to the synthesis of complex molecules like isoquinolines.

Key green strategies relevant to the synthesis of this compound include:

Catalysis over Stoichiometric Reagents: The use of catalytic methods (transition metal, organo-, or biocatalysis) is inherently greener than using stoichiometric reagents, as it reduces waste. acs.org Modern methods can utilize catalyst loadings at the parts-per-million (ppm) level, significantly minimizing metal waste. youtube.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. acs.org Annulation and cycloaddition reactions, common in isoquinoline synthesis, are often highly atom-economical.

Use of Safer Solvents: A major source of waste in chemical synthesis is the use of volatile and hazardous organic solvents. skpharmteco.com The development of synthetic methods that proceed in water or other benign solvents is a key goal. nih.govyoutube.com For example, copper-catalyzed cyclizations in water provide an excellent green alternative for isoquinoline synthesis. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. researchgate.net Photochemical and electrochemical methods can provide the necessary activation energy without bulk heating. rsc.org Electrochemical methods, for instance, have been used for the trifluoromethylation/cyclization to produce isoquinoline-1,3-diones. rsc.org

Renewable Feedstocks: While challenging for complex aromatic compounds, future syntheses may start from renewable bio-based feedstocks. For example, genetically modified bacteria have been used to produce key starting materials for pharmaceuticals, reducing reliance on petrochemical sources. youtube.com

Table 2: Traditional vs. Green Chemistry Approaches in Synthesis This table provides a conceptual comparison for a hypothetical cross-coupling step.

| Metric | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Catalyst | Stoichiometric reagents or high loading of precious metal catalyst (e.g., 5 mol% Pd). | Low loading catalyst (e.g., <500 ppm Pd), earth-abundant metal (e.g., Cu, Fe), or organocatalyst. youtube.com |

| Solvent | Anhydrous, hazardous solvents (e.g., Toluene, Dioxane, DMF). | Water, ethanol (B145695), or solvent-free conditions. nih.govyoutube.com |

| Energy | High temperatures requiring significant energy input (e.g., reflux). | Ambient temperature, or alternative energy sources like light (photocatalysis) or electricity (electrosynthesis). rsc.org |

| Waste Generation | High E-Factor (mass of waste / mass of product) due to solvents and stoichiometric byproducts. | Low E-Factor, high atom economy, recyclable catalysts. acs.org |

Elucidation of Chemical Reactivity and Transformations of 7 Trifluoromethyl Isoquinolin 5 Ol

Electrophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system is generally known to occur preferentially on the benzenoid ring (at positions 5, 6, 7, or 8) rather than the less electron-rich pyridinoid ring. quimicaorganica.org The regiochemical outcome of such reactions on 7-(Trifluoromethyl)isoquinolin-5-ol is further influenced by the electronic effects of the hydroxyl and trifluoromethyl substituents.

Regioselectivity Governed by Substituent Effects

The hydroxyl group at the 5-position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. lumenlearning.comlibretexts.orgunizin.org In the context of the isoquinoline ring, this corresponds to positions 6 and 8. Conversely, the trifluoromethyl group at the 7-position is a strong deactivating group due to its inductive electron-withdrawing nature, directing incoming electrophiles to the meta position, which in this case would be positions 6 and 8. youtube.com

Therefore, both substituents reinforce the directing effect towards positions 6 and 8. The hydroxyl group, being a strong activating group, will have a dominant influence on the rate and position of substitution. Electrophiles will preferentially attack the positions ortho and para to the hydroxyl group.

The probable sites of electrophilic attack can be ranked based on the combined directing effects:

| Position | Influence of -OH (at C5) | Influence of -CF3 (at C7) | Overall Propensity |

| 6 | ortho (activating) | meta (deactivating) | High |

| 8 | para (activating) | meta (deactivating) | High |

Between positions 6 and 8, steric hindrance could play a role in favoring one position over the other, depending on the size of the incoming electrophile.

Mechanistic Investigations of Substitution Pathways

Formation of the Electrophile : The reaction is initiated by the generation of a strong electrophile (E+).

Nucleophilic Attack and Formation of the Arenium Ion : The π-electron system of the isoquinoline's benzene (B151609) ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate is crucial in determining the reaction's regioselectivity. For substitution at positions 6 and 8, the positive charge can be delocalized onto the oxygen atom of the hydroxyl group, providing significant stabilization.

Deprotonation and Re-aromatization : A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Nucleophilic Reactivity and Transformations

The nucleophilic character of this compound is primarily centered on the hydroxyl moiety and the nitrogen atom of the isoquinoline ring.

Reactions at the Hydroxyl Moiety

The hydroxyl group can act as a nucleophile, participating in a variety of reactions.

O-Alkylation : In the presence of a base, the hydroxyl group can be deprotonated to form a phenoxide ion, which is a potent nucleophile. This anion can then react with alkyl halides or other alkylating agents to form ethers. The regioselectivity of alkylation on ambident nucleophiles can be influenced by reaction conditions such as the solvent and the nature of the alkylating agent. researchgate.net

O-Acylation : The hydroxyl group can be acylated using acyl chlorides or anhydrides, often in the presence of a base or an acid catalyst, to form the corresponding esters. mdpi.com

Reactivity of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring imparts basic and nucleophilic properties.

N-Alkylation : The nitrogen atom can be alkylated with alkyl halides to form a quaternary isoquinolinium salt.

N-Oxidation : Reaction with oxidizing agents, such as peroxy acids, can lead to the formation of the corresponding N-oxide.

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be one of the most stable and unreactive functional groups in organic chemistry due to the strength of the carbon-fluorine bonds. tcichemicals.com It is typically inert to most common reaction conditions.

However, under specific and often harsh conditions, or through specialized reagents, the trifluoromethyl group can undergo transformations. These are not common reactions but represent potential, albeit challenging, synthetic pathways.

Hydrolysis : Under forcing acidic or basic conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group, although this is a difficult transformation. acs.org

Nucleophilic Aromatic Substitution (SNAr) : In some cases, particularly when the aromatic ring is highly activated towards nucleophilic attack, the trifluoromethyl group can act as a leaving group in SNAr reactions. acs.orgacs.org

Exploration of Fluorine Exchange Reactions

The trifluoromethyl (-CF₃) group is renowned for its high stability, making fluorine exchange reactions challenging. The carbon-fluorine bond is the strongest single bond in organic chemistry, and consequently, the CF₃ group is generally considered inert to nucleophilic substitution.

However, isotopic labeling, particularly with fluorine-18 (B77423) ([¹⁸F]), is a critical tool in the development of tracers for Positron Emission Tomography (PET). While direct nucleophilic [¹⁸F]fluoride exchange on an aromatic trifluoromethyl group is exceptionally difficult and often impractical, specialized methods are an area of active research. These reactions typically require harsh conditions or complex catalytic systems to proceed. Isotopic exchange, if successful, would likely involve a mechanism that temporarily weakens the C-F bond, but such processes are not standard and would be substrate-specific. For a molecule like this compound, achieving fluorine exchange without decomposition or side reactions on the isoquinoline core would be a significant synthetic hurdle.

Derivatization via the Trifluoromethyl Moiety

Direct chemical transformation of the trifluoromethyl group is a formidable challenge due to its exceptional stability. tcichemicals.com However, recent advances in catalysis have opened avenues for the selective functionalization of C-F bonds in trifluoromethylarenes. These methods typically involve single-electron transfer (SET) or photoredox catalysis to generate radical intermediates.

One potential transformation is reductive hydrodefluorination , where a single fluorine atom is replaced by hydrogen to yield an α,α-difluoromethylarene. This reaction can be achieved using organophotocatalysts under visible light irradiation. nih.govnih.gov Applying this to this compound would theoretically produce 7-(difluoromethyl)isoquinolin-5-ol. Such a transformation can be valuable as the -CF₂H group is a lipophilic hydrogen bond donor, a desirable feature in medicinal chemistry. nih.gov

More advanced defluorinative functionalization reactions allow for the replacement of a fluorine atom with other groups, such as alkyl or allyl moieties. researchgate.netacs.org These reactions often employ fluoride-initiated or photocatalytic pathways to activate the C-F bond, leading to the formation of new carbon-carbon bonds. acs.orgresearchgate.net While not yet reported for this specific molecule, these cutting-edge methods suggest that derivatization is plausible.

Below is a table summarizing potential derivatization reactions based on modern synthetic methods for trifluoromethylarenes.

| Reaction Type | Reagents & Conditions | Expected Product |

| Hydrodefluorination | fac-Ir(ppy)₃ or organic photocatalyst (e.g., 4-DPA-IPN), H-donor (e.g., 4-hydroxythiophenol), base, blue light | 7-(Difluoromethyl)isoquinolin-5-ol |

| Defluoroallylation | Allylsilane (e.g., Allyl-TMS), Fluoride source (e.g., CsF), Solvent (e.g., DMF) | 7-(1-Allyl-1,1-difluoromethyl)isoquinolin-5-ol |

This table is illustrative and based on general methods for trifluoromethylarenes.

Oxidation and Reduction Chemistry of the Isoquinoline Core

The isoquinoline nucleus of this compound is susceptible to both oxidation and reduction, leading to significant structural modifications.

Oxidation: The phenol (B47542) substructure (the benzene ring bearing the hydroxyl group) is particularly prone to oxidation. Isoquinolin-5-ols are known to be oxidized to the corresponding isoquinoline-5,8-diones . thieme-connect.de This transformation can be accomplished using various oxidizing agents. A common and effective reagent for this purpose is ceric ammonium (B1175870) nitrate (B79036) (CAN) in aqueous acetonitrile (B52724). thieme-connect.de Fremy's salt (potassium nitrosodisulfonate) is another reagent used for the oxidation of similar aminophenols and hydroxyquinolines to quinones. Given the presence of the activating hydroxyl group at the 5-position, this compound is expected to readily undergo this oxidation to yield 7-(trifluoromethyl)isoquinoline-5,8-dione.

Reduction: The isoquinoline ring system can be selectively reduced via catalytic hydrogenation. Typically, the pyridine (B92270) ring is reduced preferentially over the benzene ring, a common outcome for quinolines and isoquinolines. pharmaguideline.com This reaction converts the isoquinoline core into a 1,2,3,4-tetrahydroisoquinoline . pharmaguideline.comacs.org Various catalysts, including platinum, palladium, and iridium complexes, can be employed. acs.orgresearchgate.net The reaction often requires an acidic medium to activate the heterocyclic ring toward reduction. shahucollegelatur.org.in The trifluoromethyl group is generally stable under these hydrogenation conditions and would remain intact. acs.org Therefore, the reduction of this compound is expected to produce 7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-ol.

The table below outlines the expected oxidation and reduction products.

| Reaction Type | Reagents & Conditions | Expected Product |

| Oxidation | Ceric Ammonium Nitrate (CAN), aq. MeCN, rt | 7-(Trifluoromethyl)isoquinoline-5,8-dione |

| Reduction | H₂, Pd/C or Ir-catalyst, Acidic medium (e.g., HCl) | 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinolin-5-ol |

Pericyclic Reactions and Rearrangements Involving the Isoquinoline System

Pericyclic reactions, which proceed through a cyclic transition state, are less common for aromatic systems like isoquinoline due to the high energetic cost of disrupting aromaticity.

Cycloaddition Reactions: A Diels-Alder reaction, a [4+2] cycloaddition, is theoretically conceivable across the benzene portion of the isoquinoline. However, this would require a highly reactive dienophile and harsh conditions to overcome the aromatic stabilization energy. Such reactions are not generally observed for isoquinolines under standard conditions.

Electrocyclic Reactions: Electrocyclic reactions involve the formation of a ring from a conjugated system or the reverse ring-opening. For the parent isoquinoline structure, there are no readily available conjugated polyene systems that would undergo a typical electrocyclic reaction without prior, extensive modification.

Sigmatropic Rearrangements: The Claisen rearrangement, a tcichemicals.comtcichemicals.com-sigmatropic rearrangement, is a well-known reaction for allyl aryl ethers. If the hydroxyl group of this compound were derivatized to form an allyl ether (7-(trifluoromethyl)-5-(allyloxy)isoquinoline), this derivative could potentially undergo a Claisen rearrangement upon heating. The reaction would likely yield 6-allyl-7-(trifluoromethyl)isoquinolin-5-ol, as the rearrangement typically occurs at the ortho position to the ether linkage.

These potential pericyclic reactions are largely speculative for the title compound and would require specific derivatization and conditions that have not been reported in the literature for this molecule.

Spectroscopic Data for this compound Remains Elusive in Publicly Available Scientific Literature

A comprehensive search for detailed spectroscopic characterization data for the chemical compound this compound has yielded no specific experimental results within publicly accessible scientific databases and literature.

Despite the compound being listed by several chemical suppliers, indicating its synthesis and commercial availability, the detailed analytical data required for a thorough spectroscopic analysis—including high-resolution nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) fragmentation patterns, and vibrational spectroscopy data—are not published in peer-reviewed journals or detailed in publicly available databases.

The investigation sought to provide a sophisticated characterization based on the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Efforts to locate high-resolution 1H, 13C, and 19F NMR data, which are crucial for elucidating the precise molecular structure and electronic environment of the molecule, were unsuccessful. Consequently, an analysis based on chemical shifts, coupling constants, and multiplicities could not be performed. Furthermore, the absence of primary NMR data precluded any discussion of two-dimensional NMR techniques such as COSY, HSQC, HMBC, and NOESY, which are instrumental in assigning specific proton and carbon signals and confirming the connectivity of the molecular framework.

Mass Spectrometry (MS): The search for high-resolution mass spectrometry (HRMS) data, necessary for determining the exact mass of the compound and confirming its elemental composition, did not yield any specific results for this compound. Similarly, no studies detailing the compound's fragmentation pattern under mass spectrometric analysis were found. This information is vital for inferring structural motifs and understanding the molecule's behavior under ionization.

While the search did reveal spectroscopic data for structurally related compounds, such as other substituted trifluoromethylisoquinolines and quinolines, this information is not directly transferable to this compound. The precise substitution pattern and the presence of the hydroxyl group at the 5-position are expected to significantly influence the spectroscopic properties of the target compound.

The absence of this fundamental data in the public domain prevents the creation of a scientifically accurate and detailed article on the sophisticated spectroscopic characterization of this compound as per the requested outline. Further research and publication of these spectroscopic details by the scientific community are required to enable such an analysis.

Sophisticated Spectroscopic Characterization of 7 Trifluoromethyl Isoquinolin 5 Ol

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds.

The IR spectrum of 7-(Trifluoromethyl)isoquinolin-5-ol is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional moieties. A broad absorption band is anticipated in the region of 3400-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The aromatic nature of the isoquinoline (B145761) ring system would be confirmed by the presence of C-H stretching vibrations typically appearing just above 3000 cm⁻¹, around 3030 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org

The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. pressbooks.pubopenstax.org Specifically, bands around 1600 cm⁻¹ and 1500 cm⁻¹ are characteristic of the isoquinoline core. pressbooks.pubopenstax.org The presence of the trifluoromethyl (CF₃) group, a strong electron-withdrawing substituent, would be identified by intense absorption bands in the 1350-1100 cm⁻¹ range, corresponding to the C-F stretching vibrations. nist.gov The C-O stretching vibration of the phenolic group is expected to appear in the 1260-1180 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3400-3200 | Broad, Medium |

| Aromatic C-H | Stretching | ~3030 | Weak to Medium |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Strong |

| C-F (Trifluoromethyl) | Stretching | 1350-1100 | Strong |

| Phenolic C-O | Stretching | 1260-1180 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900-690 | Strong |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to provide a characteristic "fingerprint" of the molecule. The symmetric stretching vibrations of the aromatic rings, which are often weak in the IR spectrum, should give rise to strong signals in the Raman spectrum, particularly in the 1600-1550 cm⁻¹ region. The breathing modes of the isoquinoline ring system are also anticipated to be prominent. The trifluoromethyl group should also exhibit characteristic Raman signals, although they may be weaker than the corresponding IR absorptions. The phenolic O-H and C-O stretching vibrations are also expected to be observable.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C=C | Symmetric Stretching | 1600-1550 | Strong |

| Aromatic Ring | Breathing Mode | ~1000 | Medium |

| C-F (Trifluoromethyl) | Symmetric Stretching | ~750 | Medium |

| Phenolic C-O | Stretching | ~1200 | Weak to Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. This technique is particularly sensitive to the presence of conjugated π-electron systems.

Aromatic compounds like isoquinolines exhibit characteristic UV absorptions. openstax.orglibretexts.org The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to display multiple absorption bands. Typically, aromatic systems show a strong absorption band near 205 nm and a less intense, fine-structured band in the 255-275 nm range. openstax.orglibretexts.org The presence of the phenolic hydroxyl group and the trifluoromethyl group can influence the position and intensity of these bands. The hydroxyl group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption maxima. Phenolic compounds are known to absorb UV radiation, and their absorption spectra can be pH-dependent. ijset.innih.gov

The electronic transitions responsible for these absorptions are typically π → π* transitions within the conjugated system of the isoquinoline ring. The presence of the phenolic hydroxyl group may also introduce n → π* transitions.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Ethanol | ~220 | High | π → π |

| Ethanol | ~270 | Medium | π → π |

| Ethanol | ~320 | Low | n → π* |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

While specific crystallographic data for this compound is not publicly available, a hypothetical crystal structure can be discussed based on related isoquinoline derivatives. nih.gov Obtaining suitable single crystals would be a prerequisite for such an analysis. pressbooks.pub If crystallized, the compound would likely adopt a crystal system such as monoclinic or orthorhombic. The SCXRD analysis would reveal the planarity of the isoquinoline ring system and the orientation of the trifluoromethyl and hydroxyl substituents.

Key structural parameters that would be determined include the C-C and C-N bond lengths within the isoquinoline core, the C-O bond length of the phenolic group, and the C-F bond lengths and F-C-F bond angles of the trifluoromethyl group. Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atom of the isoquinoline ring, which would play a crucial role in the packing of the molecules in the crystal lattice.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~9.0 |

| β (°) | ~105 |

| Volume (ų) | ~880 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.6 |

Computational and Theoretical Investigations of 7 Trifluoromethyl Isoquinolin 5 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of isoquinoline (B145761) derivatives, offering a balance between accuracy and computational cost. researchgate.net These calculations are fundamental in elucidating the electronic structure and geometric parameters of 7-(trifluoromethyl)isoquinolin-5-ol.

The initial step in the computational study of this compound involves geometry optimization. This process seeks to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For this molecule, the planarity of the isoquinoline ring system is a key feature, although the hydroxyl and trifluoromethyl groups introduce potential for out-of-plane arrangements and rotational isomers.

Table 1: Predicted Bond Lengths and Angles for this compound from a Hypothetical DFT Calculation This table presents hypothetical data for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | ||

| C5-O | 1.358 | |

| O-H | 0.965 | |

| C7-C(F3) | 1.492 | |

| C-F (average) | 1.345 | |

| N1-C2 | 1.315 | |

| C4-C5 | 1.418 | |

| **Bond Angles (°) ** | ||

| C4-C5-O | 119.5 | |

| C5-O-H | 109.2 | |

| C6-C7-C(F3) | 121.3 | |

| F-C-F (average) | 107.8 | |

| C8-N1-C2 | 117.5 |

The electronic properties of this compound are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For isoquinoline derivatives, the HOMO is typically distributed over the aromatic ring system, while the LUMO can also be localized on the ring, with contributions from electron-withdrawing substituents. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the nitrogen atom of the isoquinoline ring and the oxygen atom of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, a positive potential (blue regions) would be expected around the hydrogen atom of the hydroxyl group and potentially influenced by the electron-withdrawing trifluoromethyl group, highlighting areas for nucleophilic interaction.

Table 2: Predicted Electronic Properties for this compound from a Hypothetical DFT Calculation This table presents hypothetical data for illustrative purposes.

| Property | Predicted Value (B3LYP/6-311+G(d,p)) |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.98 eV |

| HOMO-LUMO Gap | 4.87 eV |

| Dipole Moment | 3.21 D |

| Ionization Potential | 7.12 eV |

| Electron Affinity | 1.75 eV |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

Theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be correlated with experimental data to confirm the molecular structure. The calculations would predict distinct signals for the protons and carbons of the isoquinoline ring, as well as for the trifluoromethyl group (¹⁹F NMR).

Predicted vibrational frequencies from DFT calculations can be compared with experimental Infrared (IR) and Raman spectra. These calculations help in assigning specific vibrational modes to the observed spectral bands. For this compound, key vibrational modes would include the O-H stretching of the hydroxyl group, C-F stretching modes of the trifluoromethyl group, and various C-C and C-N stretching and bending modes within the isoquinoline ring. ias.ac.in

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound This table presents hypothetical data for illustrative purposes and includes common scaling factors for DFT calculations.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

|---|---|---|

| -OH | Stretching | 3650 |

| In-plane bending | 1450 | |

| -CF₃ | Symmetric Stretching | 1150 |

| Asymmetric Stretching | 1280 | |

| C=N (ring) | Stretching | 1620 |

| Aromatic C-H | Stretching | 3050-3150 |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical calculations can be employed to investigate potential reaction pathways involving this compound. This includes identifying transition state structures and calculating activation energies for various reactions, such as electrophilic or nucleophilic substitutions on the aromatic ring. For instance, the reactivity of the hydroxyl group in etherification or esterification reactions could be modeled. Such studies provide a deeper understanding of the molecule's chemical behavior and can help in optimizing synthetic routes.

Molecular Dynamics Simulations for Intramolecular Interactions

While quantum chemical calculations typically focus on a static, single-molecule system, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. nih.gov For this compound, MD simulations could be used to study the flexibility of the molecule, particularly the rotation of the trifluoromethyl group and the dynamics of the hydroxyl proton. These simulations can also reveal the nature and duration of intramolecular hydrogen bonding, if any, and how the molecule's conformation changes in different solvent environments.

Non-Covalent Interactions and Intermolecular Forces in Aggregates

In the solid state or in concentrated solutions, intermolecular forces play a crucial role in determining the properties of this compound. Computational studies can model the formation of dimers or larger aggregates. Key non-covalent interactions would include hydrogen bonding between the hydroxyl group of one molecule and the nitrogen atom or hydroxyl oxygen of another. Additionally, π-π stacking interactions between the isoquinoline ring systems of adjacent molecules are expected to be significant. researchgate.net The trifluoromethyl group can also participate in weaker intermolecular interactions. Understanding these forces is essential for predicting crystal packing and material properties.

Systematic Synthesis and Advanced Characterization of Derivatives of 7 Trifluoromethyl Isoquinolin 5 Ol

Synthesis of O-Alkylated and O-Acylated Derivatives

The phenolic hydroxyl group at the C-5 position of 7-(trifluoromethyl)isoquinolin-5-ol is a prime site for derivatization through O-alkylation and O-acylation reactions. These modifications are fundamental in medicinal chemistry for modulating physicochemical properties such as lipophilicity and metabolic stability.

O-Alkylation is readily achieved under standard Williamson ether synthesis conditions. Treatment of this compound with a suitable alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) is expected to yield the corresponding O-alkylated derivatives in good yields.

O-Acylation can be accomplished by reacting the parent phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like triethylamine (B128534) or pyridine (B92270). Alternatively, esterification can be carried out using a carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The use of trifluoromethanesulfonic acid has also been reported as an effective catalyst for O-acylation reactions. acs.org

A representative set of synthesized O-alkylated and O-acylated derivatives is presented in the table below, with hypothetical yet plausible data based on known synthetic outcomes for similar phenolic compounds.

| Compound ID | R Group | Derivative Type | Reagents and Conditions | Hypothetical Yield (%) |

| 1a | -CH₃ | O-Alkylated | CH₃I, K₂CO₃, DMF, rt | 92 |

| 1b | -CH₂CH₃ | O-Alkylated | CH₃CH₂Br, NaH, THF, 0 °C to rt | 88 |

| 1c | -C(O)CH₃ | O-Acylated | Acetic anhydride, Pyridine, rt | 95 |

| 1d | -C(O)Ph | O-Acylated | Benzoyl chloride, Et₃N, CH₂Cl₂, rt | 91 |

Synthesis of N-Substituted Quaternary Salts and N-Oxides

The lone pair of electrons on the nitrogen atom of the isoquinoline (B145761) ring allows for straightforward derivatization to form N-substituted quaternary salts and N-oxides.

N-Substituted Quaternary Salts are synthesized by the direct alkylation of the isoquinoline nitrogen with an alkyl halide. quimicaorganica.org This quaternization reaction typically proceeds with high efficiency by heating the isoquinoline with an excess of the alkylating agent, such as methyl iodide or benzyl (B1604629) bromide, in a suitable solvent like acetonitrile or nitromethane. mdpi.com The resulting isoquinolinium salts are ionic compounds with increased water solubility.

N-Oxides are generally prepared by the oxidation of the isoquinoline nitrogen. quimicaorganica.org Common oxidizing agents for this transformation include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. quimicaorganica.orgspectrabase.com The introduction of the N-oxide functionality significantly alters the electronic properties of the isoquinoline ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions. quimicaorganica.org

| Compound ID | Modification | Reagents and Conditions | Hypothetical Yield (%) |

| 2a | N-Methyl Quaternary Salt | CH₃I, CH₃CN, reflux | 98 |

| 2b | N-Benzyl Quaternary Salt | Benzyl bromide, Toluene, reflux | 94 |

| 2c | N-Oxide | m-CPBA, CH₂Cl₂, 0 °C to rt | 85 |

| 2d | N-Oxide | H₂O₂, Acetic Acid, 70 °C | 80 |

Functionalization of the Isoquinoline Ring System

The inherent reactivity of the isoquinoline core allows for further diversification through electrophilic substitution and metal-catalyzed cross-coupling reactions.

Halogenation and Nitration Studies

Electrophilic aromatic substitution on the this compound ring is directed by the interplay of the activating hydroxyl group and the deactivating trifluoromethyl group. The hydroxyl group is ortho-, para-directing, activating positions 6 and 8. The trifluoromethyl group is a meta-directing deactivator. Thus, electrophilic substitution is anticipated to occur preferentially at the C-6 and C-8 positions.

Halogenation with reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like carbon tetrachloride or acetic acid, often in the presence of a radical initiator or an acid catalyst, is expected to introduce a halogen atom at either the C-6 or C-8 position. wikipedia.org

Nitration under standard conditions (HNO₃/H₂SO₄) is also predicted to occur at the C-6 or C-8 position. shahucollegelatur.org.in The strongly acidic conditions will likely lead to the protonation of the isoquinoline nitrogen, further deactivating the ring system. shahucollegelatur.org.in An alternative, milder method for nitration at the C-1 position of isoquinolines using potassium nitrite (B80452) and acetic anhydride in DMSO has been reported and could potentially be applied to this system. dtic.mil

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

The introduction of a halogen atom onto the isoquinoline ring opens up a plethora of possibilities for carbon-carbon bond formation via metal-catalyzed cross-coupling reactions.

Suzuki Coupling: A bromo- or iodo-substituted derivative of this compound can be coupled with a variety of boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₃PO₄) to introduce new aryl or alkyl substituents. sci-hub.storganic-chemistry.orgacs.orgnih.gov

Sonogashira Coupling: The reaction of a halo-isoquinoline with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI), provides a direct route to alkynyl-substituted isoquinolines. researchgate.netorganic-chemistry.orgwikipedia.orglibretexts.org

Heck Reaction: The palladium-catalyzed coupling of a halo-isoquinoline with an alkene offers a pathway to vinyl-substituted derivatives, which can be further manipulated. nih.govorganic-chemistry.orgnih.gov

A hypothetical reaction scheme starting from a brominated derivative is shown below:

| Starting Material | Reaction Type | Coupling Partner | Catalyst/Reagents | Hypothetical Product |

| 6-Bromo-7-(trifluoromethyl)isoquinolin-5-ol | Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux | 6-Phenyl-7-(trifluoromethyl)isoquinolin-5-ol |

| 6-Bromo-7-(trifluoromethyl)isoquinolin-5-ol | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 6-(Phenylethynyl)-7-(trifluoromethyl)isoquinolin-5-ol |

| 6-Bromo-7-(trifluoromethyl)isoquinolin-5-ol | Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | 6-(2-Phenylvinyl)-7-(trifluoromethyl)isoquinolin-5-ol |

Investigation of Structure-Reactivity Relationships in Derivatives

The synthesis of this diverse library of derivatives allows for a systematic investigation of structure-reactivity relationships. The electronic nature of the substituent at the C-5 oxygen (alkyl vs. acyl) will influence the nucleophilicity of the isoquinoline nitrogen. For instance, an electron-withdrawing acyl group is expected to decrease the basicity of the nitrogen compared to an electron-donating alkyl group.

The presence of the trifluoromethyl group at C-7 significantly lowers the electron density of the entire ring system, making it less susceptible to electrophilic attack compared to unsubstituted isoquinoline. columbia.edu Conversely, this electron deficiency enhances the reactivity of the ring towards nucleophilic substitution, particularly at positions ortho and para to the nitrogen, such as C-1. iust.ac.ir The introduction of further substituents via the methods described above will fine-tune these electronic properties, providing a platform to correlate structural modifications with changes in chemical reactivity and, potentially, biological activity.

Advanced Characterization of Novel Derivatives (Spectroscopic and Crystallographic)

The unambiguous identification of all newly synthesized derivatives relies on a combination of advanced spectroscopic and crystallographic techniques.

Spectroscopic Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will be used to determine the proton environment of each derivative. Key diagnostic signals will include the chemical shifts of the aromatic protons, which will be influenced by the nature and position of the new substituents. ¹³C NMR will provide information on the carbon skeleton, and ¹⁹F NMR will be particularly useful for confirming the integrity of the trifluoromethyl group and probing its electronic environment. researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to confirm the elemental composition and determine the exact mass of each new compound.

Crystallographic Characterization:

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction analysis will provide definitive proof of structure, including the precise stereochemical arrangement of atoms in the solid state. nih.govnih.gov This technique is invaluable for confirming the regiochemistry of substitution on the isoquinoline ring and for understanding the intermolecular interactions that govern the crystal packing.

A summary of expected characterization data for a representative derivative, 5-methoxy-7-(trifluoromethyl)isoquinoline (from compound 1a ), is provided below.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons with chemical shifts influenced by the -OCH₃ and -CF₃ groups. A singlet for the methoxy (B1213986) protons around 3.9-4.1 ppm. |

| ¹³C NMR | Characteristic signals for the isoquinoline carbons, with the C-7 carbon showing coupling to the fluorine atoms of the CF₃ group. A signal for the methoxy carbon around 55-60 ppm. |

| ¹⁹F NMR | A singlet for the -CF₃ group. |

| HRMS | Molecular ion peak corresponding to the calculated exact mass of C₁₁H₈F₃NO. |

| X-ray Crystallography | Unambiguous determination of the connectivity and bond lengths/angles, confirming the position of the methoxy and trifluoromethyl groups. |

Exploration of the Synthetic Utility of the 7 Trifluoromethyl Isoquinolin 5 Ol Scaffold

As a Versatile Building Block in Multi-Step Organic Synthesis

In the field of organic chemistry, a "building block" is a molecule that can be used as a starting unit in the synthesis of more complex compounds. fluorochem.co.uk 7-(Trifluoromethyl)isoquinolin-5-ol fits this description perfectly, offering a robust scaffold that can be elaborated through a sequence of chemical reactions. Multi-step synthesis involves the strategic connection of different concepts and reactions to build a target molecule, often requiring a combination of forward-thinking and reverse-synthesis (retrosynthesis) approaches. syrris.jpyoutube.comlibretexts.org

The versatility of this compound stems from its distinct reactive sites:

The Phenolic Hydroxyl (-OH) Group: This group is a key handle for a variety of transformations. It can be deprotonated to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis or esterification. Alternatively, it can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic aromatic substitution reactions.

The Isoquinoline (B145761) Nitrogen: The lone pair of electrons on the nitrogen atom in the isoquinoline ring allows it to act as a base or a nucleophile. It can be quaternized by reaction with alkyl halides, which can alter the electronic properties of the entire ring system.

The Aromatic Ring System: The benzene (B151609) and pyridine (B92270) rings of the isoquinoline core are susceptible to electrophilic aromatic substitution, although the specific positions of attack are influenced by the existing substituents. The electron-withdrawing nature of the trifluoromethyl group deactivates the benzene ring towards electrophilic attack, while the hydroxyl group is an activating, ortho-para directing group.

The Trifluoromethyl (-CF3) Group: This group is generally unreactive but significantly influences the electronic properties of the molecule. nih.gov Its strong electron-withdrawing effect increases the acidity of the phenolic proton and impacts the regioselectivity of reactions on the aromatic ring. The inclusion of fluorine is a common strategy in medicinal chemistry to improve properties like metabolic stability and bioavailability. nih.govrsc.org

The strategic application of these reactive sites allows for the sequential addition of other molecular fragments, enabling the construction of intricate molecular designs.

Interactive Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Reaction Type | Reagents | Potential Product |

|---|---|---|---|

| 5-Hydroxyl Group | Etherification (Williamson) | Base (e.g., NaH), Alkyl Halide (R-X) | 5-Alkoxy-7-(trifluoromethyl)isoquinoline |

| 5-Hydroxyl Group | Esterification | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | 7-(Trifluoromethyl)isoquinolin-5-yl ester |

| 5-Hydroxyl Group | O-Arylation (Buchwald-Hartwig) | Aryl Halide, Palladium Catalyst, Ligand, Base | 5-Aryloxy-7-(trifluoromethyl)isoquinoline |

| Isoquinoline Nitrogen | N-Alkylation (Quaternization) | Alkyl Halide (R-X) | 7-(Trifluoromethyl)-5-hydroxyisoquinolinium halide |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro-7-(trifluoromethyl)isoquinolin-5-ol |

Incorporation into Complex Molecular Architectures (non-biological target molecules)

The rigid and planar structure of the isoquinoline scaffold makes this compound an excellent candidate for incorporation into larger, well-defined molecular architectures such as macrocycles and other complex non-biological molecules. The defined geometry of the building block allows chemists to predict and control the three-dimensional shape of the final assembly.

The synthesis of these complex structures typically relies on coupling reactions that link multiple building blocks together. The functional handles on this compound, particularly the hydroxyl group, are ideal for such transformations. For instance, a di-functionalized derivative of this isoquinoline could be prepared and subsequently used in polymerization or macrocyclization reactions.

An example of a synthetic strategy could involve:

Functionalization: Introduction of a second reactive group onto the isoquinoline core, for example, a boronic ester or a halogen at a different position, creating an A-B type monomer.

Coupling: Using transition-metal catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, to link these monomers head-to-tail, potentially forming macrocyclic structures or linear polymers.

The trifluoromethyl group plays a subtle but important role by influencing intermolecular interactions, such as dipole-dipole or stacking interactions, which can affect the final conformation and properties of the macromolecule.

Interactive Table 2: Hypothetical Coupling Strategies for Complex Architectures

| Coupling Reaction | Required Functionalization on Isoquinoline | Partner Reagent | Resulting Linkage | Potential Architecture |

|---|---|---|---|---|

| Suzuki Coupling | Boronic Acid/Ester | Aryl Halide | Biaryl | Extended π-Systems, Macrocycles |

| Sonogashira Coupling | Alkyne | Aryl Halide | Aryl-Alkyne | Rigid Molecular Rods, Macrocycles |

| Buchwald-Hartwig Amination | Halogen | Amine | Aryl-Nitrogen | Heterocyclic Polymers |

Potential as Precursors for Material Science Applications

The unique electronic and structural characteristics of this compound make it a promising precursor for advanced materials. bldpharm.com Its utility is noted in areas such as organic electronics and the synthesis of specialized polymers and pigments.

Organic Electronics: Molecules with extended π-conjugated systems are fundamental to organic electronics. The isoquinoline core provides this feature. The strongly electron-withdrawing trifluoromethyl group can lower the energy levels of the molecular orbitals (HOMO and LUMO), a critical parameter for tuning the electronic properties of materials used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). bldpharm.com

Covalent Organic Frameworks (COFs): This compound is identified as a potential organic monomer for COFs. bldpharm.com COFs are porous, crystalline polymers with a structure held together by strong covalent bonds. The rigidity of the isoquinoline scaffold and the potential to create multiple reactive sites on it would allow it to be linked with other monomers to form a stable, ordered, and porous network. Such materials are investigated for applications in gas storage, separation, and catalysis.

Dyes and Pigments: The isoquinoline ring is a known chromophore (a light-absorbing part of a molecule). By modifying the substituents on the ring, the color and photophysical properties can be fine-tuned. The trifluoromethyl group can enhance the photostability and fluorescence quantum yield of a dye. Therefore, this compound could serve as a key intermediate in the synthesis of novel fluorescent probes or stable organic pigments. bldpharm.comresearchgate.net

Interactive Table 3: Material Science Applications and Relevant Molecular Features

| Application Area | Key Molecular Feature | Role of this compound |

|---|---|---|

| Organic Electronics (OLEDs, OFETs) | Extended π-System, Tunable Electronic Properties | Precursor to a semiconducting material. The -CF₃ group helps tune HOMO/LUMO energy levels. bldpharm.com |

| Covalent Organic Frameworks (COFs) | Rigid Structure, Multiple Reactive Sites | A rigid monomeric unit for building a porous, crystalline polymer network. bldpharm.com |

Emerging Research Directions and Future Perspectives for 7 Trifluoromethyl Isoquinolin 5 Ol

Development of Novel and Efficient Synthetic Pathways

The synthesis of isoquinoline (B145761) and its derivatives has traditionally relied on classic named reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. numberanalytics.comnumberanalytics.com These methods, while foundational, often center on electrophilic aromatic substitution and can be limited when applied to electron-deficient systems or require harsh conditions. researchgate.net The presence of the electron-withdrawing trifluoromethyl group in 7-(trifluoromethyl)isoquinolin-5-ol presents a challenge for these traditional approaches, necessitating the development of more sophisticated and efficient synthetic strategies.

Recent advancements have significantly broadened the toolkit for constructing isoquinoline motifs. researchgate.net Modern research is increasingly focused on transition-metal-catalyzed reactions and cascade (or tandem) processes that offer milder conditions, higher yields, and greater tolerance for a variety of functional groups. researchgate.netrsc.org For a complex target like this compound, future synthetic development is likely to pursue several key avenues:

Transition-Metal Catalysis : Palladium, copper, rhodium, and silver catalysts have been effectively used in the synthesis of substituted isoquinolines. organic-chemistry.org These methods often involve C-H activation, cross-coupling reactions, and cyclization of functionalized precursors, which could provide a regioselective route to the 7-substituted isoquinoline core. organic-chemistry.orgnih.gov For instance, a palladium-catalyzed carbonylative cyclization has been used to create related trifluoromethylated heterocycles. rsc.org

Cascade Reactions : One-pot reactions where multiple bonds are formed in a single sequence are highly desirable for improving efficiency and reducing waste. Strategies involving the cyclization of 2-alkynyl benzyl (B1604629) azides or the reaction of 2-haloaryloxime acetates with active methylene (B1212753) compounds represent promising cascade approaches to the isoquinoline skeleton. organic-chemistry.org

Novel Building Blocks : The use of specialized trifluoromethyl-containing synthons is another emerging area. rsc.org Research into the transformation of N-fluoroalkyl substituted 1,2,3-triazoles, for example, has presented new pathways to trifluoromethylated isoquinolines via ketenimine intermediates under microwave conditions. nih.gov

A comparison of traditional and emerging synthetic philosophies is presented below.

| Catalysts | Often stoichiometric reagents (e.g., POCl₃). numberanalytics.com | Catalytic amounts of transition metals (e.g., Pd, Cu, Rh). organic-chemistry.org |

Future work will likely focus on integrating these modern methods to devise a convergent and scalable synthesis specific to this compound, enabling further investigation of its properties.

Application of Machine Learning in Predictive Chemistry for Compound Reactivity

Reaction Outcome Prediction : By representing reactants and reagents as molecular fingerprints or graphs, an AI model can predict the likely products of a reaction, even for novel combinations of substrates. specialchem.comcam.ac.uk This could be used to screen potential synthetic routes for this compound, prioritizing those with the highest predicted yield and fewest side products.

Reactivity and Site Selectivity : The isoquinoline ring has multiple potential reaction sites. rsc.org An ML model could predict the most reactive position on the this compound scaffold under various conditions, guiding functionalization efforts.

Bioactivity Prediction : A critical application is predicting how a molecule will interact with biological targets. A multimodal deep learning model named F-CPI has been specifically developed to predict how fluorine substitution impacts compound-protein interactions and subsequent bioactivity. nih.gov Such a model could be used to forecast the potential biological effects of this compound before it is even synthesized, helping to prioritize research efforts.

Table 2: Applications of Machine Learning in Chemical Research

| Application Area | Description | Relevance to this compound |

|---|---|---|

| Reaction Deployment | Predicting the outcome and optimal conditions for known reaction types on new substrates. researchgate.net | Helps select the most promising synthetic pathways from known isoquinoline syntheses. |

| Reaction Development | Accelerating the optimization of an existing chemical process through iterative, data-driven experimentation. researchgate.net | Fine-tuning reaction conditions (catalyst, solvent, temperature) for maximum yield and purity. |

| Reaction Discovery | Identifying entirely new transformations or elucidating reaction mechanisms from data patterns. researchgate.net | Could uncover novel, more efficient methods to construct the trifluoromethylated isoquinoline core. |

| Property Prediction | Forecasting physicochemical properties and biological activity based on molecular structure. nih.govnih.gov | Predicts potential efficacy and guides structural modifications for improved performance. |

Exploration of Advanced Analytical Techniques for In Situ Monitoring of Reactions

The development of efficient synthetic pathways (as discussed in Section 8.1) is greatly enhanced by a deep understanding of the reaction as it occurs. Advanced analytical techniques that allow for in situ (in the reaction vessel) monitoring are becoming indispensable tools for reaction optimization and control. These Process Analytical Technology (PAT) methods provide real-time data on the concentration of reactants, intermediates, and products, offering a continuous view of the reaction's progress.

For the synthesis of a complex molecule like this compound, the application of in situ monitoring could offer significant advantages:

Kinetic Analysis : By tracking species concentration over time, detailed kinetic profiles can be established. This information is crucial for understanding the reaction mechanism and identifying rate-limiting steps.

Optimization of Conditions : Real-time feedback allows chemists to precisely determine the optimal reaction temperature, pressure, catalyst loading, and addition rates to maximize yield and minimize the formation of impurities.

Detection of Intermediates : Transient or unstable intermediates, which might be missed by traditional offline analysis (e.g., TLC, LC-MS of quenched aliquots), can be identified. This provides a more complete mechanistic picture.

Process Safety and Control : For large-scale production, continuous monitoring ensures the reaction is proceeding as expected and can alert operators to any deviations, improving the safety and reproducibility of the process.

Commonly employed in situ analytical techniques that could be applied to the synthesis of this compound are summarized below.

Table 3: In Situ Analytical Techniques for Reaction Monitoring

| Technique | Information Provided | Potential Application in Synthesis |

|---|---|---|

| FTIR/Raman Spectroscopy | Changes in vibrational modes corresponding to specific functional groups. | Tracking the conversion of a starting carbonyl or alkyne group into the isoquinoline ring system. |

| NMR Spectroscopy | Detailed structural information on all soluble species in the reaction mixture. | Unambiguously identifying starting materials, intermediates, and the final product, and quantifying their relative concentrations. |

| UV-Vis Spectroscopy | Changes in chromophores and electronic structure. | Monitoring the formation of the conjugated isoquinoline aromatic system. |

The adoption of these advanced analytical methods moves synthesis from a "black box" process to a well-understood and precisely controlled science, enabling the rapid development of robust and efficient routes to target molecules.

Deepening Understanding of Fluorine's Electronic and Steric Influence on the Isoquinoline System